4-烯丙基-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

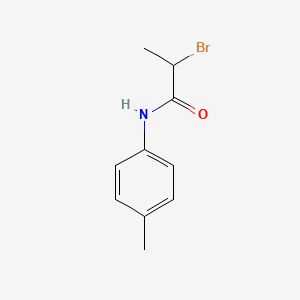

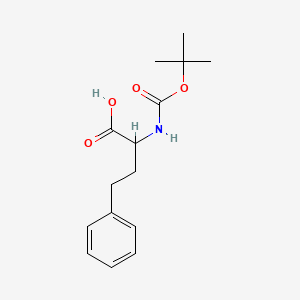

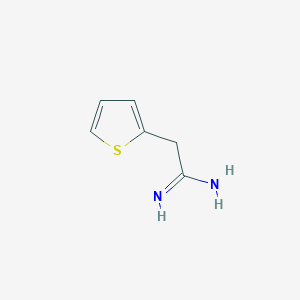

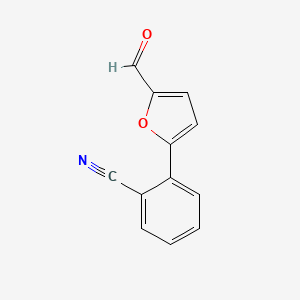

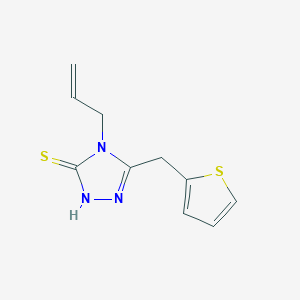

The compound "4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and material science. The triazole core, combined with various substituents, can lead to compounds with unique physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or hydrazine hydrate with various aldehydes or ketones. For instance, the synthesis of a related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide . These methods highlight the versatility of triazole synthesis, allowing for the introduction of various substituents to the core structure.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy, as well as single-crystal X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and chemical shift values of related triazole compounds have been calculated using density functional theory (DFT) and Hartree-Fock (HF) methods, showing good agreement with experimental data . These studies provide detailed insights into the molecular conformations and electronic structures of triazole derivatives.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, which can be regioselective under certain conditions. For instance, the S-alkylation of a triazole thiol with benzyl chloride or allyl bromide was achieved using triethylamine as a base . The regioselectivity of these reactions can be investigated using computational methods such as AM1 semiempirical calculations, which consider factors like relative stabilities, charge densities, and electronic energies .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structures. These properties can be studied using a combination of experimental and theoretical methods. For example, the vibrational modes, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and thermodynamic properties of triazole compounds have been analyzed using DFT and HF calculations . Additionally, the synthesis of new derivatives and investigation of their physical-chemical properties, such as solubility, melting points, and pharmacological activity predictions, are crucial for understanding their potential applications .

科学研究应用

合成和烷基化

4-烯丙基-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-硫醇和相关化合物已在各种条件下合成。Ashry 等人(2006 年)的研究证明了使用微波辐射和经典条件合成和区域选择性 S-烷基化这些化合物,强调了它们在化学转化中的潜力(Ashry et al., 2006)。

缓蚀

该化合物已被研究其缓蚀性能。Orhan 等人(2012 年)探讨了其在酸性溶液中保护低碳钢的有效性,表明其作为缓蚀剂的潜力(Orhan et al., 2012)。

物理和化学性质

已经对 5-(噻吩-3-基甲基)-4H-1,2,4-三唑-3-硫醇衍生物的物理和化学性质进行了研究,重点是它们的潜在药理活性及其在新材料生产中的用途(Khilkovets, 2021)。

光谱研究

Alaşalvar 等人(2013 年)对类似的三唑衍生物进行了光谱研究和 X 射线衍射,深入了解了它们的分子结构和在各个科学领域的潜在应用(Alaşalvar et al., 2013)。

抗自由基活性

已经探索了新型 4-氨基-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-硫醇衍生物的抗自由基活性,表明它们在对抗自由基和相关疾病方面的潜力(Safonov & Nosulenko, 2021)。

盐的合成

已经对 2-((4-(R-氨基)-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-基)硫代)乙酸的盐的合成进行了研究,强调了这些化合物在化学合成中的多功能性(Safonov, Panasenko, & Knysh, 2017)。

抗菌活性

已经评估了 4-烯丙基-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-硫醇的衍生物的抗菌活性,显示了在药物应用中的潜力(Bayrak et al., 2009)。

急性毒性研究

已经对这些化合物的急性毒性进行了研究,为其在各种应用中的安全使用提供了有价值的信息(Safonov, 2018)。

功能化和 DNA 甲基化抑制

已经研究了这些化合物的功能化,重点是它们作为 DNA 甲基化抑制剂的潜力,突出了它们在癌症研究中的潜力(Hakobyan et al., 2017)。

安全和危害

未来方向

属性

IUPAC Name |

4-prop-2-enyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-2-5-13-9(11-12-10(13)14)7-8-4-3-6-15-8/h2-4,6H,1,5,7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQWVGVMMLGFGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391708 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667435-98-5 |

Source

|

| Record name | 2,4-Dihydro-4-(2-propen-1-yl)-5-(2-thienylmethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Prop-2-en-1-yl)-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。